molecular formula C19H17N3O2S B12142556 5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole

5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole

Cat. No.: B12142556
M. Wt: 351.4 g/mol
InChI Key: YLYRRYIYMMRPPM-UHFFFAOYSA-N
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Description

5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole typically involves multi-step organic reactions. Common starting materials include furfural, 3-methylbenzyl chloride, and thiourea. The synthesis may involve:

    Condensation Reactions: Combining furfural with thiourea under acidic or basic conditions to form intermediate compounds.

    Cyclization: Formation of the triazole ring through cyclization reactions, often using catalysts or specific reaction conditions.

    Substitution Reactions: Introducing the 3-methylphenylmethylthio group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The triazole ring and furyl groups can participate in various substitution reactions, including halogenation, alkylation, and acylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Pharmaceuticals: The compound may be explored for its potential therapeutic effects, including antifungal, antibacterial, or anticancer activities.

Industry

    Agriculture: Possible use as a pesticide or fungicide.

    Materials Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole would depend on its specific biological or chemical activity. Generally, triazole compounds may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with structural similarities.

Uniqueness

The unique combination of furyl and 3-methylphenylmethylthio groups in 5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole may confer specific properties, such as enhanced biological activity or selectivity.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-(furan-2-ylmethyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C19H17N3O2S/c1-14-5-2-6-15(11-14)13-25-19-21-20-18(17-8-4-10-24-17)22(19)12-16-7-3-9-23-16/h2-11H,12-13H2,1H3

InChI Key

YLYRRYIYMMRPPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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